molecular formula C₂₅H₂₄IN₅O₄ B1146867 [(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester CAS No. 1246812-29-2

[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester

Cat. No. B1146867
CAS RN: 1246812-29-2
M. Wt: 585.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Practical Asymmetric Synthesis of Lobucavir : Describes a practical synthesis of the antiviral agent lobucavir, showcasing a key chiral intermediate synthesis process that could offer insights into related compound synthesis methodologies (Singh et al., 1998).

Molecular Structure Analysis

  • X-ray Structure of Methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate : Provides detailed X-ray analysis of a compound synthesized from 2-aminobenzothiazole, which may help understand the molecular structure analysis techniques applicable to complex organic compounds (Chan, Ma & Mak, 1977).

Chemical Reactions and Properties

  • Hypervalent Iodine Oxidizing Reagents : Discusses the preparation and properties of esters of 2-iodoxybenzoic acid, potentially valuable for understanding the chemical reactivity of iodine-containing compounds (Zhdankin et al., 2005).

Physical and Chemical Properties Analysis

  • Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester : Offers insights into the synthesis and characterization of a compound through Fischer esterification, relevant for understanding physical and chemical property analyses (Kam, Levonis & Schweiker, 2020).

properties

IUPAC Name

[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22IN5O4/c26-21-20-22(30-25(27)29-21)28-14-31(20)19-11-17(12-34-23(32)15-7-3-1-4-8-15)18(19)13-35-24(33)16-9-5-2-6-10-16/h1-10,14,17-19H,11-13H2,(H2,27,29,30)/t17?,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBUGNQLKANVKM-JLMCIHFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1N2C=NC3=C2C(=NC(=N3)N)I)COC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C1COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C4C(=NC(=N5)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22IN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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